1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a dimethylbenzene ring, with a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonylation of 2,5-dimethylbenzene using sulfonyl chloride under acidic conditions to form 2,5-dimethylbenzene-1-sulfonyl chloride . This intermediate is then reacted with hex-5-en-2-one under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The hexenone chain may also play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
923002-01-1 |
---|---|
Molecular Formula |
C14H18O3S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-4-5-6-13(15)10-18(16,17)14-9-11(2)7-8-12(14)3/h4,7-9H,1,5-6,10H2,2-3H3 |
InChI Key |
NGHQDDNUWVHKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.